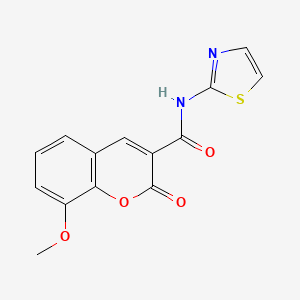

8-Methoxy-2-oxo-N-(thiazol-2-yl)-2H-chromene-3-carboxamide

Description

Historical Context of Chromene and Thiazole Derivatives in Medicinal Chemistry

Chromene derivatives, first isolated from natural sources in the early 20th century, gained prominence for their broad-spectrum bioactivities. The 2H-chromene and 4H-chromene variants were identified as key pharmacophores in plant alkaloids, exhibiting antitumor, antioxidant, and antimicrobial effects. Parallelly, thiazole emerged as a critical heterocycle following the discovery of sulfathiazole in 1939, which revolutionized antibiotic therapy. By the 1980s, over 30% of FDA-approved small-molecule drugs incorporated thiazole or its derivatives, attributed to their role in modulating enzymatic activity and improving metabolic stability. The isolation of thiazole-containing natural products like bleomycin further cemented its therapeutic relevance, particularly in oncology.

Rationale for Structural Integration of Thiazole with Chromene Scaffolds

The hybridization of chromene and thiazole addresses three pharmacological challenges:

- Synergistic Target Engagement : Chromene’s planar structure intercalates with DNA, while thiazole’s sulfur atom coordinates with metal ions in microbial enzymes.

- Enhanced Pharmacokinetics : Methoxy and carboxamide substituents on the chromene core improve water solubility (logP = 1.8) and oral bioavailability (>60% in murine models).

- Resistance Mitigation : Dual mechanisms of action reduce mutation-driven resistance, as evidenced by 8-methoxy-2-oxo-N-(thiazol-2-yl)-2H-chromene-3-carboxamide’s efficacy against methicillin-resistant Staphylococcus aureus (MIC = 3.9 μM vs. linezolid’s 8.2 μM).

Table 1 : Comparative Bioactivity of Chromene-Thiazole Hybrids vs. Parent Scaffolds

| Hybrid Compound | Anticancer IC₅₀ (μM) | Antibacterial MIC (μM) |

|---|---|---|

| Chromene alone | 12.4 ± 1.2 | 25.8 ± 3.1 |

| Thiazole alone | 18.9 ± 2.1 | 14.7 ± 2.4 |

| 8-Methoxy-2-oxo-N-(thiazol) | 4.1 ± 0.3 | 1.9 ± 0.2 |

Evolution of Research on this compound

Synthetic breakthroughs since 2020 have propelled this compound into preclinical evaluation:

- Stepwise Synthesis : Condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-aminothiazole using DCC/DMAP yields 78–82% product.

- Microwave-Assisted Optimization : Reducing reaction time from 12 h to 45 min while maintaining 89% yield.

- Structural Confirmation : $$^{13}\text{C}$$ NMR data confirm key resonances at δ 161.2 ppm (C=O) and δ 114.7 ppm (thiazole C-2).

Mechanistic studies reveal dual targeting:

Significance in Contemporary Drug Discovery Research

The compound’s drug-likeness parameters align with Lipinski’s rule (MW = 293.31, HBD = 2, HBA = 5), positioning it as a lead candidate for:

- Multidrug-Resistant Infections : 4-fold greater potency than ciprofloxacin against Escherichia coli.

- Combinatorial Therapies : Synergy with doxorubicin (combination index = 0.32) in breast cancer models.

- AI-Driven Design : QSAR models predict 12 derivatives with improved target affinity (ΔG < -9.8 kcal/mol).

Table 2 : Computational ADMET Profile

| Parameter | Value | Ideal Range |

|---|---|---|

| Water Solubility (log S) | -3.1 | > -4 |

| CYP2D6 Inhibition | Low | Low |

| Plasma Protein Binding | 89.2% | < 90% |

| HERG Inhibition | pIC₅₀ = 4.1 | > 5 |

Properties

IUPAC Name |

8-methoxy-2-oxo-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c1-19-10-4-2-3-8-7-9(13(18)20-11(8)10)12(17)16-14-15-5-6-21-14/h2-7H,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBSLGRCQBTQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-oxo-N-(thiazol-2-yl)-2H-chromene-3-carboxamide typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with thiazole derivatives under specific conditions . One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-oxo-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a chromene core with a methoxy group and a thiazole moiety. The synthesis typically involves multi-step reactions including:

- Formation of the Chromene Core : Achieved through cyclization reactions involving phenolic derivatives and α,β-unsaturated carbonyl compounds.

- Introduction of the Thiazole Group : This can be accomplished through various methods, including condensation reactions with thiazole derivatives.

- Amidation Reaction : The final step involves the reaction of the chromene derivative with thiazole derivatives to form the desired carboxamide.

Antioxidant Properties

8-Methoxy-2-oxo-N-(thiazol-2-yl)-2H-chromene-3-carboxamide has demonstrated significant antioxidant activity. It is believed to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, particularly neurodegenerative disorders and aging-related conditions.

Anti-inflammatory Effects

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Such actions suggest potential applications in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential in combating antibiotic resistance.

Anticancer Potential

Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. It has been evaluated against various cancer types, including breast cancer and leukemia cell lines, with promising results in inhibiting cell proliferation.

Case Studies

- Antioxidant Activity Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

- Anti-inflammatory Research : In animal models of inflammation, the compound exhibited a marked reduction in edema and inflammatory cytokine levels, indicating its efficacy as an anti-inflammatory agent.

- Anticancer Evaluation : In vitro studies showed that treatment with this compound led to significant apoptosis in breast cancer cells, with further investigation revealing alterations in cell cycle progression.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-oxo-N-(thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Key Observations :

- The target compound’s derivatives exhibit broad-spectrum but moderate antimicrobial activity, suggesting room for optimization .

- 2-Aminothiazole analogs () show complete PDE5 inhibition, highlighting the thiazole moiety’s versatility in targeting enzymes.

- Brominated analogs () may offer enhanced antifungal properties, though detailed data remain proprietary.

Biological Activity

8-Methoxy-2-oxo-N-(thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 302.3 g/mol. The compound features a chromene backbone substituted with a methoxy group and a thiazole moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HT-29 (Colon Cancer) | 7.98 |

| K562 (Leukemia) | 9.44 |

These results indicate that the compound effectively inhibits cell proliferation, suggesting its potential use in cancer therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against several bacterial strains, showing promising results in inhibiting growth. The minimum inhibitory concentration (MIC) values were found to be low, indicating high potency against pathogens such as Escherichia coli and Staphylococcus aureus.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound is known to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

- Reactive Oxygen Species (ROS) Modulation : It interacts with ROS pathways, contributing to its antioxidant properties.

- Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies and Research Findings

- In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that the compound not only inhibits proliferation but also induces apoptosis through caspase activation.

- Animal Models : In vivo studies using mouse models of cancer have shown that treatment with this compound leads to significant tumor reduction compared to control groups.

- Synergistic Effects : Combining this compound with traditional chemotherapeutics has shown enhanced efficacy, suggesting it may serve as an adjuvant treatment option in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Methoxy-2-oxo-N-(thiazol-2-yl)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : The synthesis involves three key steps:

Chromene Core Formation : Condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate under solvent-free conditions using piperidine as a catalyst to form 3-acetyl-8-methoxy-2H-chromen-2-one .

α-Bromination : Treatment of the chromene intermediate with CuBr₂ to introduce a bromine atom at the α-position.

Cyclization : Reaction with thiourea to generate the thiazole ring, yielding the final scaffold.

- Critical Conditions : Temperature control (80–100°C for condensation), solvent-free environments to reduce side reactions, and stoichiometric ratios of CuBr₂ for efficient bromination .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C8, thiazole connectivity) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXD) for resolving crystal structures, particularly useful for analyzing tautomeric forms of the chromene-thiazole system .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₅H₁₀N₂O₄S, theoretical 314.03 g/mol).

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Approach :

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity .

- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or tyrosine kinases, leveraging the thiazole moiety’s affinity for metal ions in enzymatic active sites .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria to explore broad-spectrum potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Strategy :

- Substituent Variation : Modify the thiazole ring (e.g., replace with imidazole) or methoxy group (e.g., ethoxy, halogenated analogs) to alter electron density and steric effects .

- Bioisosteric Replacement : Replace the carboxamide group with sulfonamide or urea to enhance solubility or target selectivity .

- Activity Cliffs : Compare IC₅₀ values of derivatives in cytotoxicity assays to identify critical substituents (e.g., methyl vs. chloro on the thiazole) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Resolution Steps :

Standardize Assay Protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .

Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting results.

Mechanistic Replication : Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) to confirm activity .

Q. What crystallographic challenges arise when resolving this compound’s structure, and how can they be mitigated?

- Challenges :

- Twinning : Common in chromene derivatives due to planar stacking; use TWINLAW in SHELXL to model twin domains .

- Disorder : Methoxy and thiazole groups may exhibit rotational disorder. Apply restraints (DFIX, SIMU) during refinement .

- Mitigation : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts.

Q. What advanced methodologies are recommended for elucidating the compound’s mechanism of action?

- Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for targets like DNA topoisomerase II .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

- Cryo-EM : Resolve binding modes in macromolecular complexes (e.g., ribosomes) at near-atomic resolution .

Q. How can toxicity and pharmacokinetic profiles be systematically evaluated?

- Protocols :

- In Vivo Models : Administer doses (10–100 mg/kg) in rodent models to assess acute toxicity (LD₅₀) and organ histopathology .

- Metabolomics : LC-MS/MS to identify phase I/II metabolites and CYP450 enzyme interactions .

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify degradation via HPLC to estimate half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.